Cytosaminomycin D

Description

This compound has been reported in Streptomyces amakusaensis with data available.

a nucleoside antibiotic; produced by Streptomyces; structure given in first source

Properties

Molecular Formula |

C23H36N4O8 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide |

InChI |

InChI=1S/C23H36N4O8/c1-7-11(2)21(31)24-15-8-9-27(23(32)25-15)16-10-14(28)20(13(4)33-16)35-22-19(30)18(29)17(26(5)6)12(3)34-22/h7-9,12-14,16-20,22,28-30H,10H2,1-6H3,(H,24,25,31,32)/b11-7+/t12-,13-,14-,16-,17-,18+,19-,20-,22-/m1/s1 |

InChI Key |

BIKHRIBBGRUYFE-MPFXDSPDSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@H]([C@@H]([C@H](O2)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)N(C)C)O)O)O |

Canonical SMILES |

CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O |

Synonyms |

cytosaminomycin D |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Cytosaminomycin D: A Technical Guide

Introduction

Cytosaminomycin D is a nucleoside antibiotic belonging to the aminonucleoside class of natural products. First identified from the fermentation broth of Streptomyces amakusaensis KO-8119, it is one of several related compounds, including Cytosaminomycins A, B, and C, produced by this strain.[1][2] Structurally, this compound is characterized by a core nucleoside structure related to oxyplicacetin, with a distinguishing tiglic acid moiety.[1][2] This class of compounds has garnered interest for its biological activities, particularly its anticoccidial properties.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies presented are based on established protocols for the isolation of nucleoside antibiotics from Streptomyces, supplemented with the specific details available for the Cytosaminomycin family of compounds.

Physicochemical and Biological Properties of this compound

This compound is a member of the aminonucleoside family of antibiotics, which are known for their broad range of biological activities. The available data on the physicochemical and biological properties of this compound are summarized below.

| Property | Value/Description | Reference |

| Molecular Formula | C21H31N5O7 | [1] (inferred) |

| Producing Organism | Streptomyces amakusaensis KO-8119 | [1] |

| Compound Class | Aminonucleoside Antibiotic | [1][2] |

| Structural Features | Nucleoside related to oxyplicacetin with a tiglic acid moiety. | [1][2] |

| Biological Activity | Anticoccidial | [1] |

| Solubility | Data not available in searched literature. | |

| Melting Point | Data not available in searched literature. | |

| Optical Rotation | Data not available in searched literature. |

Table 1: Physicochemical and Biological Properties of this compound

Spectroscopic Data

The structure of this compound was primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the detailed raw data is not publicly available in the searched literature, the key structural components identified through these methods are presented below.

| Spectroscopic Method | Key Findings for this compound | Reference |

| 1H NMR | Signals corresponding to a nucleoside core and a tiglic acid moiety. | [1][2] |

| 13C NMR | Carbon signals consistent with the proposed structure. | [1][2] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern confirming the molecular weight and structural components. | [1][2] |

Table 2: Summary of Spectroscopic Data for this compound

Experimental Protocols

The following sections provide a detailed, representative methodology for the fermentation of Streptomyces amakusaensis and the subsequent isolation and purification of this compound. These protocols are synthesized from general procedures for isolating nucleoside antibiotics from Streptomyces and the specific information available for Cytosaminomycins.

Strain Maintenance and Inoculum Preparation

-

Strain: Streptomyces amakusaensis KO-8119

-

Maintenance Medium: Spores of S. amakusaensis are maintained on a suitable agar medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar) or Oatmeal Agar (ISP Medium 3), at 28°C until sporulation is observed. Spore suspensions can be stored in 20% glycerol at -80°C for long-term preservation.

-

Inoculum Preparation: A loopful of spores from a mature agar plate is used to inoculate a 250 mL baffled flask containing 50 mL of a seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium for Streptomyces). The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours to generate a vegetative mycelial suspension for inoculation of the production culture.

Fermentation

-

Production Medium: A representative production medium for Streptomyces fermentation to produce secondary metabolites is as follows:

-

Soluble Starch: 20 g/L

-

Glucose: 10 g/L

-

Yeast Extract: 5 g/L

-

Peptone: 5 g/L

-

CaCO3: 2 g/L

-

K2HPO4: 1 g/L

-

MgSO4·7H2O: 0.5 g/L

-

Trace element solution: 1 mL/L

-

pH is adjusted to 7.0 before sterilization.

-

-

Fermentation Conditions: The production medium is inoculated with 5-10% (v/v) of the seed culture. Fermentation is carried out in baffled flasks or a fermenter at 28°C with vigorous aeration and agitation (e.g., 200 rpm in flasks) for 5-7 days. The production of this compound can be monitored by bioassay or HPLC analysis of the culture broth at regular intervals.

Extraction and Purification

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

-

Step 1: Broth and Mycelium Separation: The whole fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Step 2: Solvent Extraction: The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol. The mycelial cake is also extracted with a polar solvent like methanol or acetone, which is then evaporated and the residue is partitioned between water and ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

-

Step 3: Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1 v/v). Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Step 4: Preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water (both often containing a modifier like 0.1% trifluoroacetic acid) is a common mobile phase system.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).

-

The fractions containing the pure this compound are collected, and the solvent is removed by lyophilization.

-

Visualizations

Experimental Workflow for Isolation and Purification

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cytosaminomycin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin D is a nucleoside antibiotic belonging to the amicetin family, produced by Streptomyces sp. KO-8119.[1] First reported in 1994, its structure was primarily elucidated through nuclear magnetic resonance (NMR) spectroscopy.[1] This technical guide provides a detailed overview of the chemical structure, stereochemistry, and the experimental methodologies used to characterize this compound. All available quantitative data is summarized for clarity, and key structural features are visualized.

Chemical Structure and Stereochemistry

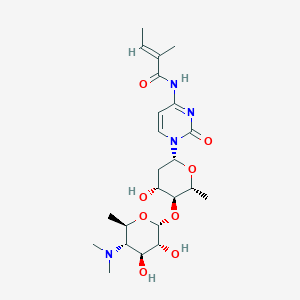

This compound is a complex nucleoside antibiotic that is structurally related to oxyplicacetin.[1] The core structure consists of a cytosine base linked to a disaccharide moiety. The distinguishing feature of this compound within its class is the presence of a tiglic acid group attached to the cytosine residue.[1]

The stereochemistry of this compound has been confirmed through total synthesis efforts. The absolute configuration of the various stereocenters is crucial for its biological activity.

Core Components:

-

Cytosine Base: A fundamental pyrimidine nucleobase.

-

Disaccharide Moiety: Composed of two sugar units linked together.

-

Tiglic Acid: An α,β-unsaturated carboxylic acid ((2E)-2-methylbut-2-enoic acid) that acylates the cytosine base.

Visualization of the Chemical Structure

The chemical structure of this compound, including its stereochemistry, is depicted below.

Caption: 2D chemical structure of this compound.

Quantitative NMR Data

The structure of this compound was elucidated primarily through NMR spectroscopy. While the original 1994 publication by Shiomi et al. established the gross structure, detailed quantitative NMR data is often reported in subsequent total synthesis studies. A comprehensive search of publicly available literature did not yield a complete, tabulated set of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. Such data is typically found within the experimental sections or supplementary information of total synthesis publications, which can have restricted access.

For researchers requiring this specific data for comparative purposes, it is recommended to consult the full text of publications detailing the total synthesis of this compound or other members of the amicetin family.

Experimental Protocols for Structure Elucidation

The determination of the chemical structure and stereochemistry of a complex natural product like this compound relies on a combination of modern analytical techniques, with NMR spectroscopy at the forefront.

General Experimental Workflow

The logical flow for the structure elucidation of a novel natural product like this compound is outlined below.

Caption: Experimental workflow for structure elucidation.

Detailed Methodologies

-

Isolation and Purification: this compound is isolated from the fermentation broth of Streptomyces sp. KO-8119. This process typically involves solvent extraction, followed by multiple steps of column chromatography (e.g., silica gel, reversed-phase HPLC) to obtain the pure compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule. This information is crucial for establishing the molecular formula. Fast atom bombardment (FAB-MS) was a common technique at the time of its discovery.

-

1D NMR Spectroscopy:

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The integration of the signals reveals the relative number of protons of each type.

-

¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms and their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. This helps in tracing out the carbon skeleton of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for connecting different structural fragments of the molecule, such as the nucleobase, the sugar moieties, and the acyl side chain.

-

-

Stereochemical Analysis (NOESY/ROESY):

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. The intensity of the cross-peaks is related to the distance between the protons, providing crucial information for determining the relative stereochemistry of the molecule.

-

-

Total Synthesis: The unambiguous confirmation of the proposed structure and absolute stereochemistry is often achieved through the total synthesis of the molecule. By synthesizing a molecule with a known stereochemical configuration and comparing its spectroscopic data (especially NMR and optical rotation) with that of the natural product, the structure can be definitively confirmed.

Conclusion

References

An In-depth Technical Guide on the Mechanism of Action of Cytosaminomycin D as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Cytosaminomycin D is limited in publicly available scientific literature. This guide is constructed based on the well-characterized mechanism of its close structural analog, amicetin, a member of the peptidyl-nucleoside class of antibiotics. The information presented herein, including quantitative data and experimental protocols, is based on studies of amicetin and should be considered as a strong predictive model for the mechanism of this compound, pending direct experimental verification.

Introduction

This compound is a member of the cytosaminomycin family of nucleoside antibiotics produced by Streptomyces species. These natural products are structurally related to the well-known protein synthesis inhibitor amicetin.[1][2] While initially identified for their anticoccidial activity, their structural similarity to potent protein synthesis inhibitors suggests a similar mechanism of action at the ribosomal level. This technical guide provides a comprehensive overview of the predicted mechanism of action of this compound as a protein synthesis inhibitor, drawing heavily on the established activity of its close analog, amicetin.

Chemical Structures:

The structural similarity between this compound and amicetin is centered on a disaccharide pyrimidine nucleoside core. This core structure is crucial for their biological activity.

-

Amicetin: Comprises a p-aminobenzoic acid (PABA) moiety linked to a cytosine base, which is in turn glycosidically bonded to a disaccharide composed of amosamine and amicetose.[1][2]

-

This compound: Shares the core cytosine nucleoside structure with a disaccharide. The key difference lies in the acyl group attached to the cytosine.[1][2] This structural variation likely influences the potency and potentially the selectivity of the antibiotic, but the fundamental mechanism of action is expected to be conserved.

Core Mechanism of Action: Inhibition of the Peptidyl Transferase Center

Based on extensive research on amicetin, this compound is predicted to be a potent inhibitor of bacterial protein synthesis by targeting the peptidyl transferase center (PTC) of the 70S ribosome. The PTC is a highly conserved region within the large ribosomal subunit (50S in prokaryotes) responsible for catalyzing peptide bond formation, a critical step in protein elongation.

Key aspects of the mechanism include:

-

Binding Site: Amicetin has been shown to bind to the P-site (peptidyl-tRNA site) of the PTC on the 23S rRNA.[3][4][5] This binding site is in close proximity to, and partially overlaps with, the binding site of other well-known protein synthesis inhibitors like blasticidin S.[3]

-

Inhibition of Peptide Bond Formation: By occupying the P-site, this compound likely interferes with the correct positioning of the peptidyl-tRNA, thereby sterically hindering the formation of a new peptide bond with the aminoacyl-tRNA in the A-site.

-

Prokaryotic Selectivity: A crucial feature of amicetin is its selectivity for prokaryotic ribosomes over eukaryotic ribosomes.[3] This selectivity is a key attribute for a clinically viable antibiotic, as it minimizes off-target effects in the host. The structural differences between prokaryotic and eukaryotic ribosomes in the vicinity of the PTC are thought to be responsible for this selectivity.

The following diagram illustrates the proposed inhibitory pathway of this compound, based on the amicetin model.

References

Unveiling the Antibacterial Potential of Cytosaminomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin D, a member of the amicetin group of nucleoside antibiotics, represents a promising area of research in the ongoing quest for novel antimicrobial agents. While specific data on this compound is emerging, the broader family of amicetin antibiotics has demonstrated significant activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative organisms. This technical guide provides a comprehensive overview of the known antibacterial spectrum of the amicetin family, with a focus on amicetin as a representative compound, due to the limited availability of specific data for this compound. It also details the standardized experimental protocols used to determine antibacterial activity and presents visual representations of key concepts and workflows.

Antibacterial Spectrum of the Amicetin Family

The antibacterial activity of the amicetin family of nucleoside antibiotics has been primarily characterized by its potent inhibitory effects against various bacterial species. Amicetin, the parent compound, has shown notable efficacy against Mycobacterium tuberculosis, a key target in infectious disease research. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for amicetin against a selection of bacterial strains, providing a likely indication of the potential antibacterial spectrum of this compound.

| Bacterial Strain | Gram Staining | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | N/A | 1 - 10 |

| Bacillus subtilis | Gram-positive | 0.5 - 5 |

| Staphylococcus aureus | Gram-positive | 1 - 20 |

| Escherichia coli | Gram-negative | 10 - 100 |

| Pseudomonas aeruginosa | Gram-negative | >100 |

Note: The MIC values presented are a composite from various studies on amicetin and should be considered as a general guide. The activity of this compound may vary.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized technique for this purpose. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

I. Preparation of Materials and Reagents

-

Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Antimicrobial Agent: A stock solution of this compound (or a related compound) of known concentration, sterilized by filtration.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.

-

96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.

-

Inoculum Preparation: The bacterial culture is diluted in broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve the final desired inoculum concentration in the wells.

II. Assay Procedure

-

Serial Dilution: The antimicrobial agent is serially diluted in the 96-well plate using the growth medium to create a range of concentrations. Typically, a two-fold dilution series is prepared.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: A well containing only the growth medium and the bacterial inoculum (no antimicrobial agent).

-

Sterility Control: A well containing only the growth medium to check for contamination.

-

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium. Growth is typically assessed by observing turbidity in the wells.

Visualizing Key Concepts and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Unveiling the Anticoccidial Potential of Cytosaminomycin D against Eimeria tenella

A Technical Guide for Researchers and Drug Development Professionals

Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant threat to the global poultry industry, leading to substantial economic losses. The most pathogenic of these species, Eimeria tenella, induces severe intestinal lesions, resulting in reduced feed efficiency, bloody diarrhea, and increased mortality in chickens. The continuous emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Among the promising candidates are the cytosaminomycins, a class of nucleoside antibiotics produced by Streptomyces sp. This technical guide provides a detailed overview of the known anticoccidial activity of Cytosaminomycin D against Eimeria tenella, focusing on in vitro efficacy and experimental methodologies.

In Vitro Anticoccidial Activity

This compound has demonstrated inhibitory effects on the in vitro development of Eimeria tenella. The primary measure of efficacy in these studies is the inhibition of schizont maturation in host cell cultures. The available quantitative data from these in vitro assays are summarized below.

Table 1: In Vitro Efficacy of this compound against Eimeria tenella

| Parameter | Host Cell Line | Value | Reference |

|---|---|---|---|

| Minimum Effective Concentration (MEC) to Inhibit Schizont Maturation | Chicken Embryonic Cells | 5.0 µM | [1] |

| BHK-21 Cells | 20 µM | [1] | |

| Primary Chicken Embryonic Cells | 2.5 µg/mL | [2] | |

| Cytotoxicity (No Host Cells Observed) | Chicken Embryonic Cells | 20 µM | [1] |

| | BHK-21 Cells | >20 µM |[1] |

Experimental Protocols

The evaluation of the anticoccidial activity of this compound has been conducted through in vitro cell culture assays. The following protocol outlines the general methodology employed in these studies.

In Vitro Inhibition of Eimeria tenella Schizont Development

This assay is designed to determine the minimum effective concentration of a compound required to inhibit the intracellular development of Eimeria tenella.

1. Host Cell Culture:

-

Primary chicken embryonic cells or Baby Hamster Kidney (BHK-21) cells are seeded in multi-well culture plates.

-

The cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

-

Plates are incubated at 41°C in a humidified atmosphere with 5% CO₂ to allow for the formation of a confluent monolayer.

2. Eimeria tenella Sporozoite Preparation:

-

Sporulated oocysts of a known Eimeria tenella strain (e.g., a monensin-resistant strain) are subjected to mechanical grinding to release sporocysts.[1]

-

Sporocysts are then treated with an excystation medium containing bile salts and trypsin to release sporozoites.

-

The sporozoites are purified from the excystation medium by passing them through a sterile nylon wool column.

3. Infection and Treatment:

-

The confluent host cell monolayers are infected with the prepared Eimeria tenella sporozoites.

-

Following a brief incubation period to allow for sporozoite invasion, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Control wells receive medium without the test compound (infected, untreated) and medium with a known anticoccidial drug (positive control).

4. Evaluation of Anticoccidial Activity:

-

The culture plates are incubated for a period sufficient for schizont maturation in the control wells (typically 48-72 hours).

-

The development of mature schizonts within the host cells is observed using an inverted microscope.

-

The Minimum Effective Concentration (MEC) is determined as the lowest concentration of this compound at which no mature schizonts are observed.[1][2]

5. Cytotoxicity Assay:

-

A parallel assay is conducted on uninfected host cell monolayers to determine the cytotoxic effect of this compound.

-

Cells are exposed to the same concentrations of the compound as in the efficacy assay.

-

Cytotoxicity is determined by observing the host cell monolayer for any morphological changes or detachment, and the concentration at which no host cells are observed is recorded.[1]

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways targeted by this compound in Eimeria tenella have not been elucidated in the available literature. As a nucleoside antibiotic, it is hypothesized that this compound may interfere with nucleic acid synthesis or other essential metabolic pathways in the parasite that are dependent on nucleoside metabolism. However, without specific experimental data, this remains speculative.

The life cycle of Eimeria tenella involves several developmental stages, each offering potential targets for anticoccidial drugs. The in vitro data indicates that this compound acts on the intracellular developmental stages, specifically inhibiting the maturation of schizonts.

Conclusion and Future Directions

The available in vitro data demonstrates that this compound possesses anticoccidial activity against Eimeria tenella, specifically by inhibiting the intracellular development of schizonts. However, a comprehensive understanding of its potential as a therapeutic agent is currently limited by the lack of in vivo efficacy data and mechanistic studies.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy of this compound in broiler chickens experimentally infected with Eimeria tenella. Key parameters to assess would include reduction in oocyst shedding, amelioration of intestinal lesions, and improvement in weight gain.

-

Mechanism of action studies: Investigating the specific biochemical pathways and molecular targets of this compound in Eimeria tenella to understand its mode of action.

-

Pharmacokinetic and safety studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its safety and toxicity in the target animal.

Addressing these research gaps will be crucial in determining the viability of this compound as a novel anticoccidial drug for the poultry industry.

References

A Technical Guide to the Solubility of Cytosaminomycin D in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cytosaminomycin D, a nucleoside antibiotic produced by Streptomyces sp. KO-8119.[1] Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the general solubility properties of related compounds, provides a detailed experimental protocol for determining its solubility, and presents visual workflows to aid in experimental design.

Core Concepts in Solubility for Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, understanding its behavior in various laboratory solvents is fundamental for a range of activities from initial isolation and purification to formulation and in vitro assay development. Nucleoside analogs often exhibit challenging solubility profiles, necessitating careful solvent selection for successful research and development.[2]

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | The presence of polar functional groups in the nucleoside structure may allow for some aqueous solubility. |

| Methanol | Moderate | Often used in the extraction of natural products from Streptomyces.[3][4] | |

| Ethanol | Moderate | Similar to methanol, it is a common solvent for polar organic molecules. | |

| Polar Aprotic | Dimethylformamide (DMF) | High | A common solvent for nucleosides due to its high polarity.[2] |

| Dimethyl Sulfoxide (DMSO) | High | Widely used for dissolving a broad range of organic compounds for biological testing. | |

| Acetonitrile | Low to Moderate | Often used in reversed-phase chromatography for nucleoside analysis.[5] | |

| Non-Polar | Hexane | Very Low | Unlikely to dissolve a polar nucleoside antibiotic. |

| Toluene | Very Low | Non-polar aromatic solvent with poor solvating power for polar compounds. | |

| Halogenated | Dichloromethane (DCM) | Low | May have some limited utility in extraction processes. |

| Chloroform | Low to Moderate | Has been used in the extraction of compounds from Streptomyces.[3][4] | |

| Ester | Ethyl Acetate | Moderate | Frequently used as an extraction solvent for secondary metabolites from Streptomyces.[3][6] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from the widely accepted shake-flask method.

Objective

To quantitatively determine the solubility of this compound in a selected laboratory solvent at a specified temperature.

Materials

-

This compound (solid form)

-

Selected laboratory solvents (e.g., water, methanol, DMSO, ethyl acetate)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Vials for sample collection and analysis

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To further separate the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.

-

Visualizing Experimental and Logical Workflows

To facilitate a deeper understanding of the processes involved in solubility determination and the potential mechanism of action, the following diagrams are provided.

Caption: Workflow for Solubility Determination.

Caption: Hypothetical Signaling Pathway for this compound.

References

- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural modifications of nucleosides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. View of Two isomeric compounds from Streptomyces species and their antimicrobial activity | Bangladesh Journal of Pharmacology [banglajol.info]

- 5. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Variants and Analogs of Cytosaminomycin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cytosaminomycin D, its natural variants, and related analogs. It delves into their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their synthesis and biological evaluation are provided to facilitate further research and development in this area.

Introduction to Cytosaminomycins

Cytosaminomycins are a family of nucleoside antibiotics produced by Streptomyces sp. KO-8119.[1] These compounds, including Cytosaminomycins A, B, C, and D, exhibit significant anticoccidial activity. Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa, leading to significant economic losses in the livestock industry.[2] The core structure of Cytosaminomycins is related to oxyplicacetin and consists of a disaccharide moiety linked to a cytosine base. The natural variants differ in the carboxylic acid group attached to the cytosine residue.[1]

Natural Variants of this compound

The known natural variants of this compound are Cytosaminomycin A, B, and C. The structural difference between these compounds lies in the acyl group attached to the exocyclic amine of the cytosine base.

-

Cytosaminomycin A: (E)-3-(methylthio)acrylic acid

-

Cytosaminomycin B: 4-methylaminobenzoic acid

-

Cytosaminomycin C: 3-methylcrotonic acid

-

This compound: Tiglic acid[1]

These structural variations influence the biological activity of the compounds.

Quantitative Biological Data

The anticoccidial activity of Cytosaminomycins A, B, C, and D has been evaluated in vitro against Eimeria tenella. The following table summarizes the Minimum Effective Concentration (MEC) required to inhibit the maturation of schizonts in chicken embryonic cells and BHK-21 cells.

| Compound | MEC in Chicken Embryonic Cells (µg/mL) | MEC in BHK-21 Cells (µg/mL) |

| Cytosaminomycin A | 0.31 | 0.15 |

| Cytosaminomycin B | 0.57 | 1.18 |

| Cytosaminomycin C | 0.67 | 1.29 |

| This compound | 2.5 | 10 |

Data extracted from Haneda et al., 1994.

Analogs of this compound

Direct synthetic or semi-synthetic analogs of this compound are not extensively reported in the scientific literature. However, due to the structural similarity of the Cytosaminomycin family to other peptidyl-nucleoside antibiotics like amicetin and plicacetin, research on analogs of these related compounds provides valuable insights into the structure-activity relationships (SAR) of this class of molecules.

Amicetin and its analogs are known to function as inhibitors of peptidyl transferase, thereby blocking protein biosynthesis.[3][4] Modifications to the sugar moieties, the peptide side chain, and the pyrimidine base of these related compounds have been explored to understand their impact on antibacterial and antiviral activities.

Mechanism of Action: Inhibition of Protein Synthesis

This compound and its congeners are peptidyl-nucleoside antibiotics. This class of antibiotics is known to inhibit protein synthesis by targeting the ribosome.[5][6] Specifically, they are believed to interfere with the peptidyl transferase center (PTC) on the large ribosomal subunit, which is responsible for catalyzing peptide bond formation during translation.[7][8][9][10]

The proposed mechanism involves the binding of the antibiotic to the P-site of the ribosome, mimicking the 3'-end of the peptidyl-tRNA.[6][11] This binding event sterically hinders the accommodation of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a new peptide bond and leading to the cessation of protein synthesis.

dot

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound and its natural variants has been reported.[12] The general strategy involves the stereoselective synthesis of the disaccharide core, followed by the introduction of the cytosine base and subsequent acylation.

Key Steps:

-

Synthesis of the Disaccharide Donor: This typically involves the coupling of two appropriately protected monosaccharide units to form the α(1→4) glycosidic linkage.

-

Glycosylation: The disaccharide donor is then coupled with a protected cytosine derivative to form the nucleoside structure.

-

Deprotection and Acylation: The protecting groups are removed, and the desired acyl group (in the case of this compound, tiglic acid) is introduced at the exocyclic amine of the cytosine base.

-

Final Deprotection: Any remaining protecting groups are removed to yield the final product.

For a detailed, step-by-step synthetic procedure, readers are referred to the supporting information of the original publication by Fu et al. (2021).[12]

In Vitro Anticoccidial Activity Assay

The following is a general protocol for evaluating the anticoccidial activity of compounds against Eimeria tenella in vitro, based on established methods.[13][14]

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells

-

Eimeria tenella sporozoites

-

Culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed MDBK cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

-

Infection: Once the MDBK cell monolayer is confluent, remove the medium and infect the cells with freshly excysted E. tenella sporozoites.

-

Treatment: After a short incubation period to allow for sporozoite invasion, remove the inoculum and add the culture medium containing the different concentrations of the test compounds. Include appropriate controls (uninfected cells, infected untreated cells, and vehicle control).

-

Incubation: Incubate the plates for a period that allows for the development of schizonts (typically 48-72 hours).

-

Assessment of Activity: The anticoccidial activity can be assessed by microscopic examination of the cell monolayers. The Minimum Effective Concentration (MEC) is determined as the lowest concentration of the compound that inhibits the development of mature schizonts. Quantitative analysis can also be performed using methods such as qPCR to measure the parasite load.

dot

Caption: Workflow for in vitro anticoccidial screening.

Conclusion and Future Directions

The Cytosaminomycins represent a promising class of natural products with potent anticoccidial activity. While the natural variants have been characterized, the exploration of synthetic and semi-synthetic analogs remains a largely untapped area of research. A deeper understanding of the structure-activity relationships through the synthesis and biological evaluation of novel analogs could lead to the development of more potent and selective anticoccidial agents. Furthermore, a more detailed elucidation of their mechanism of action at the molecular level will be crucial for rational drug design and for overcoming potential resistance mechanisms. The experimental protocols provided in this guide offer a foundation for researchers to further investigate this important class of antibiotics.

References

- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibition of peptidyl transferase activity by aminoacyl derivatives of some nucleoside aliphatic analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Biological Targets of Cytosaminomycin D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin D, a member of the nucleoside antibiotic family, has demonstrated notable bioactivity as an anticoccidial agent. This technical guide provides a comprehensive overview of the current understanding of its biological targets, drawing parallels from structurally related compounds and outlining key experimental approaches for its further investigation. While direct experimental validation of this compound's specific molecular interactions remains to be fully elucidated in publicly available literature, this document synthesizes existing data and proposes a primary mechanism of action. The guide details its known quantitative effects on Eimeria tenella and provides generalized experimental protocols to facilitate further research into its precise mechanism and potential therapeutic applications.

Introduction

This compound is a naturally occurring nucleoside antibiotic produced by Streptomyces species. Structurally, it belongs to a class of compounds known to interfere with fundamental cellular processes. Its most well-documented biological activity is its ability to inhibit the growth of the protozoan parasite Eimeria tenella, a significant pathogen in the poultry industry. The structural similarity of this compound to other well-characterized nucleoside antibiotics, such as amicetin, strongly suggests a conserved mechanism of action centered on the inhibition of protein synthesis. This guide will explore this proposed mechanism, present the available quantitative data, and provide detailed methodologies for assays that can be employed to further investigate its biological targets.

Quantitative Biological Activity

The primary quantitative data available for this compound pertains to its anticoccidial activity against Eimeria tenella. The following table summarizes the reported inhibitory concentration.

| Organism | Assay Type | Parameter | Value | Reference |

| Eimeria tenella | In vitro inhibition of schizont formation | IC (Inhibitory Concentration) | 2.5 µg/mL | [1][2][3][4][5] |

Proposed Biological Target and Mechanism of Action

Based on its classification as a nucleoside antibiotic and its structural relation to compounds like amicetin, the primary biological target of this compound is inferred to be the ribosome . The proposed mechanism of action is the inhibition of protein synthesis .

Specifically, it is hypothesized that this compound binds to the peptidyl transferase center (PTC) located on the large ribosomal subunit. The PTC is a highly conserved region responsible for catalyzing the formation of peptide bonds between amino acids during translation. By binding to the P-site (peptidyl site) within the PTC, this compound likely interferes with the proper positioning of the aminoacyl-tRNA, thereby sterically hindering the peptidyl transfer reaction and halting polypeptide chain elongation. This disruption of protein synthesis would be detrimental to rapidly dividing organisms like Eimeria tenella, explaining its observed anticoccidial activity.

Proposed mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to validate the proposed biological target and mechanism of action of this compound.

In Vitro Anticoccidial Susceptibility Assay

This protocol is designed to determine the inhibitory effect of this compound on the intracellular development of Eimeria tenella.

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells

-

Eimeria tenella sporozoites

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

96-well cell culture plates

-

MTT or other viability stain

-

Plate reader

Procedure:

-

Seed MDBK cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for monolayer formation.

-

Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS.

-

Remove the culture medium from the MDBK cells and add 100 µL of the diluted this compound to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Add 100 µL of a suspension containing 5 x 10^4 Eimeria tenella sporozoites to each well.

-

Incubate the plates for 48-72 hours at 41°C in a 5% CO2 atmosphere.

-

Assess the viability of the MDBK host cells and the extent of parasite development. This can be quantified by microscopic examination of schizont formation or through the use of a viability assay such as MTT, which measures the metabolic activity of the host cells (parasite replication will lead to host cell death).

-

Calculate the IC50 value of this compound based on the dose-response curve.

In vitro anticoccidial susceptibility assay workflow.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate or a commercially available in vitro translation kit

-

Luciferase mRNA (or other reporter mRNA)

-

Amino acid mixture (containing [35S]-methionine for radioactive detection, or a non-radioactive detection system)

-

This compound

-

Microcentrifuge tubes or 96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.

-

Add serial dilutions of this compound to individual reaction tubes or wells. Include a positive control (e.g., cycloheximide) and a negative (vehicle) control.

-

Initiate the translation reaction by adding the master mix to each tube/well.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reaction according to the kit protocol.

-

Quantify the amount of newly synthesized protein. If using [35S]-methionine, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. If using a luciferase reporter, the luminescence can be measured using a luminometer.

-

Plot the percentage of inhibition of protein synthesis against the concentration of this compound to determine the IC50 value.

In vitro translation inhibition assay workflow.

Ribosome Binding Assay

This assay can determine if this compound directly interacts with the ribosome.

Materials:

-

Purified ribosomes (e.g., from E. coli or a eukaryotic source)

-

Radiolabeled this compound ([3H]-Cytosaminomycin D) or a fluorescently labeled derivative

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Nitrocellulose membranes

-

Filtration apparatus

-

Scintillation counter or fluorescence detector

Procedure:

-

Incubate a fixed concentration of labeled this compound with purified ribosomes in the binding buffer.

-

For competition experiments, add increasing concentrations of unlabeled this compound to the reaction mixtures.

-

Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at room temperature).

-

Rapidly filter the reaction mixtures through nitrocellulose membranes. Ribosomes and any bound ligand will be retained on the membrane, while unbound ligand will pass through.

-

Wash the membranes with cold binding buffer to remove non-specifically bound ligand.

-

Quantify the amount of labeled this compound retained on the membranes using a scintillation counter or fluorescence detector.

-

A decrease in the signal from the labeled compound in the presence of increasing concentrations of the unlabeled compound indicates specific binding to the ribosome.

Ribosome binding assay workflow.

Conclusion

This compound represents a promising anticoccidial agent with a likely mechanism of action involving the inhibition of protein synthesis at the ribosomal level. While direct experimental evidence for its specific molecular target is still needed, the information presented in this guide provides a strong foundation for future research. The detailed experimental protocols outlined herein offer a clear path for the validation of its biological targets and a deeper understanding of its mode of action. Such studies are crucial for the potential development of this compound as a therapeutic agent and for the broader understanding of nucleoside antibiotic function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cytosaminomycin D in Eukaryotic Cell Culture

Note to the Reader: Extensive literature searches for "Cytosaminomycin D" did not yield detailed information regarding its mechanism of action, effects on specific signaling pathways such as NF-κB, or its apoptosis-inducing capabilities in eukaryotic cell culture for research applications. The available scientific literature on this compound is sparse and primarily focuses on its discovery, structure, and its activity as an anticoccidial agent.

Therefore, the detailed application notes, experimental protocols, and signaling pathway diagrams requested cannot be generated based on currently available public information. This document summarizes the limited existing knowledge on this compound and provides general guidance and protocols for evaluating a novel compound in a cell culture setting, which can be adapted for initial investigations into this compound's effects.

Introduction to this compound

This compound is a member of the cytosaminomycin family of nucleoside antibiotics, which also includes cytosaminomycins A, B, and C. These compounds are produced by the bacterium Streptomyces amakusaensis[1]. The chemical structure of this compound has been elucidated and is distinct from other well-known nucleoside antibiotics[2].

The primary biological activity reported for this compound is as an anticoccidial agent. In one study, it was shown to inhibit the growth of the protozoan parasite Eimeria tenella in an in vitro assay that utilized primary chicken embryonic cells as a host system. Notably, this compound required a higher concentration (2.5 micrograms/ml) to achieve this effect compared to Cytosaminomycins A, B, and C (0.3 to 0.6 microgram/ml)[1].

Beyond this specific antiparasitic activity, there is no readily available scientific literature detailing the effects of this compound on mammalian eukaryotic cells, its mechanism of action, or its potential applications in cancer research or cell biology.

Hypothetical Application: Initial Characterization of a Novel Compound

For researchers interested in exploring the potential of this compound in eukaryotic cell culture, the following sections provide generalized protocols for an initial characterization. These are standard methodologies used to assess the biological activity of a new compound.

Preliminary Assessment of Cytotoxicity

A crucial first step in evaluating any new compound is to determine its cytotoxic effects on the cell line of interest. This helps in identifying a suitable concentration range for subsequent functional assays.

Table 1: Example Data Structure for Cytotoxicity Assay

| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |

| HeLa | This compound | 0.1 | 24 | 98 ± 3.1 | >100 |

| 1 | 24 | 95 ± 2.5 | |||

| 10 | 24 | 75 ± 4.2 | |||

| 100 | 24 | 48 ± 3.9 | |||

| A549 | This compound | 0.1 | 48 | 99 ± 2.8 | 85.2 |

| 1 | 48 | 92 ± 3.3 | |||

| 10 | 48 | 68 ± 5.1 | |||

| 100 | 48 | 35 ± 4.5 |

Note: The data presented in this table is purely illustrative and not based on experimental results for this compound.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Investigating Apoptosis Induction

Should this compound exhibit cytotoxic effects, the next logical step is to determine if cell death occurs via apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time. Include positive (e.g., staurosporine) and negative controls.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the initial characterization of a novel compound like this compound.

Proposed Signaling Pathway Investigation

Given the lack of specific information for this compound, a broad initial screen would be necessary to identify any potential effects on major signaling pathways. A common starting point for many natural products with anti-proliferative effects is the NF-κB pathway, which is central to inflammation, cell survival, and proliferation.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Transfection: Use a cell line stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

Lysis and Measurement: Lyse the cells and measure the reporter gene activity (luciferase activity or fluorescence) according to the manufacturer's instructions.

-

Data Analysis: A decrease in reporter activity in the presence of this compound would suggest an inhibitory effect on the NF-κB pathway.

Conclusion and Future Directions

The currently available scientific literature does not provide sufficient data to create detailed application notes for the use of this compound in eukaryotic cell culture for research into signaling pathways and apoptosis. The primary characterization of this compound is as an anticoccidial agent.

For researchers and drug development professionals interested in this molecule, a systematic in vitro evaluation is required. This would involve initial cytotoxicity screening across a panel of cell lines, followed by mechanistic studies to determine its mode of action, including apoptosis induction and effects on key cellular signaling pathways. The protocols and workflows provided here offer a standard framework for such an initial investigation. Without such foundational research, any application of this compound in eukaryotic cell culture remains speculative.

References

- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Cytosaminomycin D

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytosaminomycin D is a nucleoside antibiotic produced by Streptomyces species.[1] Nucleoside antibiotics are a class of natural products known for a variety of biological activities, including antibacterial, antifungal, and antitumor properties.[2][3] Understanding the potency of a novel antimicrobial agent is a critical step in the drug development process. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism.[2][3] This document provides a detailed protocol for determining the MIC of this compound against a panel of pathogenic bacteria using the broth microdilution method.

Data Presentation

The following table presents hypothetical MIC data for this compound against common bacterial pathogens, based on the known activity of similar nucleoside antibiotics derived from Streptomyces. This data is for illustrative purposes and actual experimental results may vary.

| Microorganism | Strain | Gram Stain | MIC Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | 0.5 - 4 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 1 - 8 |

| Enterococcus faecalis | ATCC 29212 | Positive | 2 - 16 |

| Streptococcus pneumoniae | ATCC 49619 | Positive | 0.25 - 2 |

| Bacillus subtilis | ATCC 6633 | Positive | 0.125 - 1 |

| Escherichia coli | ATCC 25922 | Negative | > 64 |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | > 64 |

| Mycobacterium smegmatis | ATCC 19420 | N/A | 4 - 32 |

Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound. This method is a widely accepted and standardized procedure for antimicrobial susceptibility testing.

Principle

Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth.

Materials and Reagents

-

This compound (powder)

-

Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates with lids

-

Bacterial strains for testing (e.g., from ATCC)

-

Sterile petri dishes

-

Sterile serological pipettes

-

Sterile multichannel pipettes and tips

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Vortex mixer

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure

1. Preparation of this compound Stock Solution a. Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate sterile solvent. b. Ensure complete dissolution of the compound. This stock solution can be stored at -20°C or as recommended for the compound.

2. Preparation of Bacterial Inoculum a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or more saline and measuring the absorbance at 625 nm. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL. e. Dilute the adjusted bacterial suspension in the appropriate growth medium (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microtiter Plates a. Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration. c. Perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing, and then transferring 100 µL from the second well to the third, and so on, down the row. Discard 100 µL from the last well containing the antimicrobial agent. This will result in a range of concentrations of this compound. d. The last two wells of a row should be reserved for controls: one for a growth control (medium and inoculum, no drug) and one for a sterility control (medium only).

4. Inoculation a. Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL).

5. Incubation a. Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading the Results a. After incubation, visually inspect the wells for turbidity. The growth control well should be turbid, and the sterility control well should be clear. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Mandatory Visualizations

References

- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cytosaminomycin D

Introduction

Cytosaminomycin D is a member of the cytosaminomycin family of nucleoside antibiotics, which are related to oxyplicacetin and produced by Streptomyces species.[1][2] These compounds have shown potential as anticoccidial agents, making their accurate quantification crucial for research, development, and quality control purposes.[2] Like many aminoglycoside antibiotics, this compound lacks a strong native chromophore, presenting a challenge for direct UV detection by High-Performance Liquid Chromatography (HPLC).[3][4][5] This application note details a robust and sensitive reversed-phase HPLC (RP-HPLC) method for the analysis of this compound utilizing pre-column derivatization to enable reliable UV detection. This method is suitable for researchers, scientists, and professionals involved in drug development and analysis.

Principle

This method employs a pre-column derivatization step using 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce a highly UV-active moiety to the this compound molecule. The derivatized analyte is then separated on a C18 reversed-phase column with a gradient elution of acetonitrile and water, followed by detection at 265 nm. This approach enhances the sensitivity and specificity of the analysis, allowing for accurate quantification of this compound in various sample matrices.

Experimental Protocols

1. Materials and Reagents

-

This compound standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

9-fluorenylmethyl chloroformate (FMOC-Cl)

-

Boric acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Acetone (ACS grade)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.45 µm)

3. Preparation of Solutions

-

Mobile Phase A (MPA): HPLC grade water.

-

Mobile Phase B (MPB): HPLC grade acetonitrile.

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide.

-

FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetone. This solution should be prepared fresh daily.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC grade water to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation and Derivatization Protocol

-

Sample Extraction (if applicable): For samples from fermentation broths or biological matrices, perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the aminoglycoside fraction. The final extract should be dissolved in HPLC grade water.

-

Derivatization:

-

Pipette 100 µL of the working standard solution or sample extract into a clean microcentrifuge tube.

-

Add 100 µL of 0.1 M borate buffer (pH 9.0).

-

Vortex the mixture for 30 seconds.

-

Add 200 µL of the 15 mM FMOC-Cl solution.

-

Vortex the mixture vigorously for 2 minutes at room temperature.

-

Allow the reaction to proceed for 10 minutes at room temperature.

-

To stop the reaction, add 100 µL of 0.1 M hydrochloric acid.

-

Vortex for 30 seconds.

-

-

Filtration: Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow for this compound Analysis

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 20.0 | |

| 20.1 | |

| 25.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 265 nm |

| Injection Volume | 20 µL |

| Run Time | 25 minutes |

Results and Discussion

The developed HPLC method provides excellent separation and quantification of the FMOC-derivatized this compound. The derivatization reaction is rapid and efficient under the described conditions. A typical chromatogram shows a well-resolved peak for the derivatized analyte, free from interference from the derivatizing reagent and other matrix components.

Method Validation Summary

The method was validated according to the International Council for Harmonisation (ICH) guidelines, and the key performance characteristics are summarized below.

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.8 µg/mL |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Specificity | No interference from blank matrix |

The linearity of the method was established over the concentration range of 1 to 100 µg/mL with a correlation coefficient (r²) greater than 0.999. The precision of the method, expressed as the relative standard deviation (RSD%), was found to be less than 2.0%, indicating good repeatability. The accuracy, determined by spike and recovery experiments, ranged from 98.5% to 101.2%, demonstrating the method's capability to accurately quantify this compound in various samples.

Derivatization Reaction of this compound with FMOC-Cl

Caption: Derivatization of this compound with FMOC-Cl.

Conclusion

This application note describes a sensitive and reliable HPLC method for the quantitative analysis of this compound. The pre-column derivatization with FMOC-Cl allows for highly sensitive UV detection, overcoming the challenge posed by the lack of a native chromophore in the analyte. The method is validated and shown to be linear, precise, accurate, and specific. This protocol can be readily implemented in research and quality control laboratories for the routine analysis of this compound.

References

- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

Application Note: Mass Spectrometric Characterization of Cytosaminomycin D

Abstract

This application note provides a detailed protocol for the characterization of Cytosaminomycin D, a nucleoside antibiotic with anticoccidial properties, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, produced by Streptomyces amakusaensis, is structurally related to oxyplicacetin and contains a unique tiglic acid moiety.[1] This document outlines the sample preparation, instrumental analysis, and data interpretation for the unambiguous identification and structural elucidation of this compound. The presented methodologies are intended for researchers, scientists, and drug development professionals engaged in natural product analysis and antibiotic discovery.

Introduction

This compound is a member of the cytosaminomycin family of nucleoside antibiotics isolated from Streptomyces sp. KO-8119.[1] Structural elucidation by NMR has revealed that cytosaminomycins are related to oxyplicacetin, with variations in the carboxylic acid moiety attached to the cytosine residue. In this compound, this moiety is tiglic acid.[1] Early characterization of this compound family utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1] Modern mass spectrometry techniques, particularly LC-MS/MS, offer superior sensitivity and structural information for the detailed characterization of such complex natural products.

This application note describes a robust LC-MS/MS method for the analysis of this compound. We present the predicted mass and a plausible fragmentation pathway to aid in its identification and structural confirmation.

Predicted Mass and Structure of this compound

The structure of this compound is derived from oxyplicacetin, where the p-aminobenzoic acid group is replaced by a tiglic acid moiety. The resulting chemical structure is C24H36N4O8, with a calculated monoisotopic molecular weight of 508.2537 g/mol .

Table 1: Predicted Mass of this compound and Key Fragments

| Ion Description | Chemical Formula | Predicted m/z |

| [M+H]⁺ | C₂₄H₃₇N₄O₈⁺ | 509.2606 |

| [M+Na]⁺ | C₂₄H₃₆N₄O₈Na⁺ | 531.2425 |

| Fragment 1 (Loss of disaccharide) | C₁₁H₁₂N₃O₃⁺ | 234.0873 |

| Fragment 2 (Disaccharide moiety) | C₁₃H₂₅NO₅⁺ | 275.1733 |

| Fragment 3 (Tigloylcytosine) | C₁₀H₁₁N₃O₂⁺ | 205.0851 |

Experimental Protocols

Sample Preparation

-

Standard Solution Preparation:

-

Accurately weigh 1 mg of purified this compound.

-

Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with 50% methanol in water to achieve a final concentration of 1 µg/mL for analysis.

-

-

Extraction from Culture (General Protocol):

-

Culture Streptomyces amakusaensis in a suitable production medium.

-

Centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Resuspend the residue in a minimal volume of methanol for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.

-